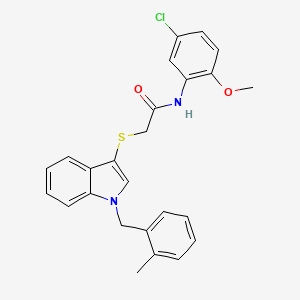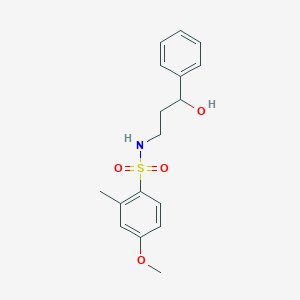![molecular formula C22H24N2O6S2 B2369110 diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate CAS No. 863004-18-6](/img/structure/B2369110.png)
diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate typically involves multi-step procedures. The synthetic route begins with the formation of the thiophene core, followed by the introduction of the 4-oxo-3,4-dihydrobenzo[b][1,4]thiazepine moiety through amide bond formation. Specific reaction conditions often involve solvents like dichloromethane, catalysts such as N,N’-dicyclohexylcarbodiimide (DCC), and reagents like triethylamine for the amide coupling reaction. Each step requires precise control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may utilize continuous flow chemistry to optimize reaction times and scalability. Automation of the synthesis process, combined with real-time monitoring and optimization techniques, allows for efficient large-scale production with consistent quality.
化学反応の分析
Types of Reactions: Diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions might use reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions often employ reagents like lithium aluminum hydride or sodium borohydride, typically under an inert atmosphere to prevent undesired side reactions. Substitution reactions can be facilitated by nucleophiles or electrophiles in solvents such as ethanol or acetonitrile, with temperature control being critical to direct the reaction pathway.
Major Products: The products of these reactions vary widely depending on the reaction conditions and reagents used. Oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amino derivatives. Substitution reactions often produce derivatives with varied functional groups attached to the thiophene or thiazepine rings.
科学的研究の応用
Chemistry: In the realm of chemistry, diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate is studied for its reactivity and the formation of novel compounds through chemical transformations.
Biology: Biologically, this compound's structure allows for interactions with various biomolecules, making it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Medically, it is explored for potential therapeutic applications, including its use as a precursor for drug development due to its unique binding properties and bioactivity.
Industry: In industrial contexts, this compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The thiophene and thiazepine moieties facilitate binding to active sites, altering the activity of the target molecules. This interaction can modulate biochemical pathways, leading to varied biological effects.
類似化合物との比較
Similar Compounds:
Diethyl 3-methyl-5-(4-acetamidothiophene-2,4-dicarboxylate)
Diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydroquinazolin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate
Diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenz[b][1,4]oxazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate
Uniqueness: Compared to these similar compounds, diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate is unique due to the presence of both a thiazepine ring and a thiophene ring in its structure, providing distinctive chemical properties and biological activities.
特性
IUPAC Name |
diethyl 3-methyl-5-[[2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S2/c1-4-29-21(27)18-13(3)19(22(28)30-5-2)32-20(18)23-16(25)12-24-14-8-6-7-9-15(14)31-11-10-17(24)26/h6-9H,4-5,10-12H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDZSMLXMWGMES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C(=O)CCSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2369035.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2369036.png)

![1-[[1-(Oxan-4-yl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2369038.png)
![(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2369041.png)

![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine](/img/structure/B2369045.png)

![2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2369047.png)

